molecular formula C20H23NO2S B2910531 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide CAS No. 2034450-03-6

2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide

Cat. No.: B2910531
CAS No.: 2034450-03-6
M. Wt: 341.47
InChI Key: SANDBQCSPMBKTR-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzylthio group and a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

    Preparation of the Dihydrobenzofuran Intermediate: The dihydrobenzofuran moiety can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the benzylthio intermediate with the dihydrobenzofuran intermediate in the presence of a suitable acylating agent, such as acetic anhydride, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, sodium hydroxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted acetamides

Scientific Research Applications

2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. The dihydrobenzofuran moiety may interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide
  • This compound analogs
  • Benzylthioacetamides
  • Dihydrobenzofuran derivatives

Uniqueness

This compound stands out due to its unique combination of a benzylthio group and a dihydrobenzofuran moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-15(11-17-7-8-19-18(12-17)9-10-23-19)21-20(22)14-24-13-16-5-3-2-4-6-16/h2-8,12,15H,9-11,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANDBQCSPMBKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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